Cross-Coupling via 4-Bromo Handle
The 4-bromo substituent of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings [1]. In contrast, the non-brominated analog, 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-56-3), lacks this reactivity and cannot undergo analogous transformations without prior functionalization . This structural feature is critical for generating diverse analog libraries for structure-activity relationship (SAR) studies.
| Evidence Dimension | Synthetic utility for cross-coupling |
|---|---|
| Target Compound Data | Contains C4-Br, suitable for Suzuki-Miyaura and other Pd-catalyzed couplings |
| Comparator Or Baseline | 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-56-3) lacks C4-Br |
| Quantified Difference | Binary (Present vs. Absent) |
| Conditions | Standard cross-coupling reaction conditions (e.g., Pd catalyst, base, boronic acid) |
Why This Matters
For medicinal chemistry programs, the 4-bromo handle directly enables late-stage diversification, a capability absent in the non-brominated analog, thus providing a clear procurement rationale.
- [1] Ji, N. et al. (2010). Syntheses of 1-substituted-3-aminopyrazoles. Tetrahedron Letters, 51(52), 6799-6801. (Class of 1-substituted-3-aminopyrazoles with C4-Br as a synthetic handle) View Source
